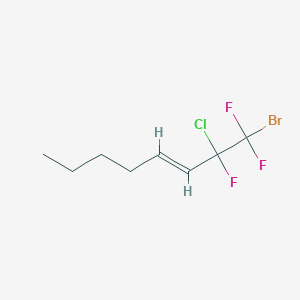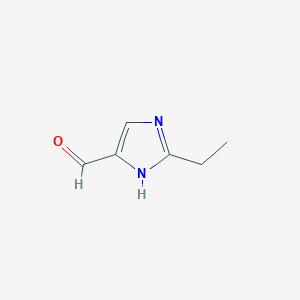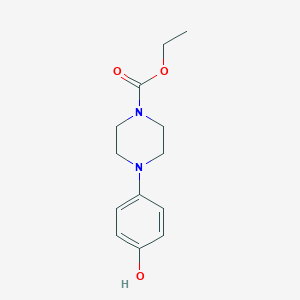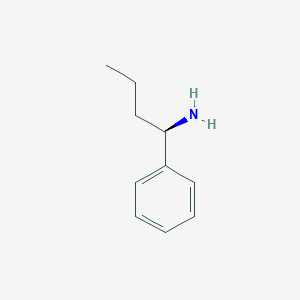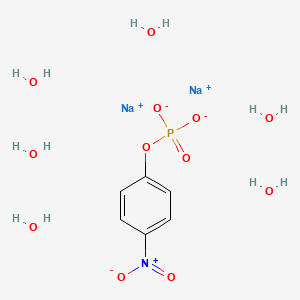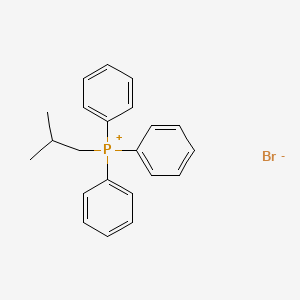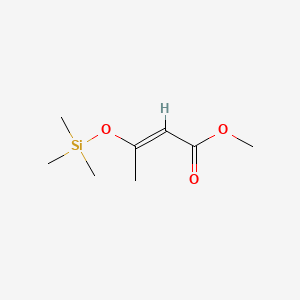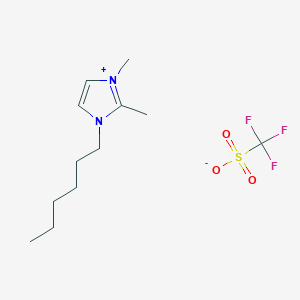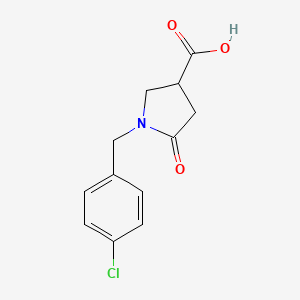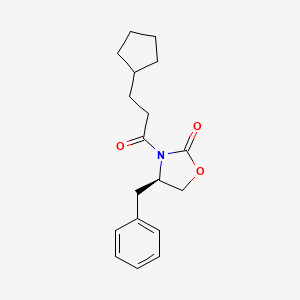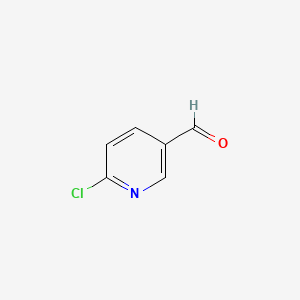
6-Chloronicotinaldehyde
Descripción general
Descripción
6-Chloronicotinaldehyde (6-CNA) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a derivative of nicotinic acid and is a colorless, crystalline solid at room temperature. 6-CNA is an important component of many biochemical and physiological processes and has been used in a variety of scientific research applications. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 6-CNA.
Aplicaciones Científicas De Investigación
Molecular Dynamics and Monte Carlo Simulations
6-Chloronicotinaldehyde is used in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . These simulations are crucial for understanding the behavior of molecules in different environments.
Biomolecule-Ligand Complexes Study
This compound plays a significant role in the study of biomolecule:ligand complexes . It helps in understanding the interaction between biomolecules and ligands, which is essential in drug discovery and design.
Free Energy Calculations
6-Chloronicotinaldehyde is used in free energy calculations . These calculations are important in various fields of research, including thermodynamics, chemical reactions, and biological systems.
Structure-Based Drug Design
It is also used in structure-based drug design . This approach uses the 3D structure of the biological target to design drugs, and 6-Chloronicotinaldehyde can provide valuable insights into the interaction between the drug and its target.
Refinement of X-Ray Crystal Complexes
6-Chloronicotinaldehyde is used in the refinement of x-ray crystal complexes . This process improves the quality of the crystal structure data, which is crucial for understanding the molecular structure of complex compounds.
Chemical Synthesis
Due to its unique structure, 6-Chloronicotinaldehyde is used as a starting material in the synthesis of various chemical compounds . Its reactivity makes it a valuable compound in organic synthesis.
Propiedades
IUPAC Name |
6-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWKZCPPRPDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377270 | |
| Record name | 6-Chloronicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloronicotinaldehyde | |
CAS RN |
23100-12-1 | |
| Record name | 6-Chloronicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the electrochemical degradation of imidacloprid relate to 6-chloronicotinaldehyde?
A1: While the study primarily focuses on removing imidacloprid, it acknowledges the formation of byproducts during the electrochemical oxidation process []. Although not explicitly investigated, 6-chloronicotinaldehyde is a documented degradation product of imidacloprid in various environmental conditions. Further research is needed to assess if 6-chloronicotinaldehyde is formed during the specific electrochemical process described in this study and to evaluate its fate and potential toxicity.
Q2: What analytical methods could be employed to detect and quantify 6-chloronicotinaldehyde during electrochemical degradation of imidacloprid?
A2: The study employs High-Performance Liquid Chromatography (HPLC) to monitor imidacloprid degradation []. To specifically detect and quantify 6-chloronicotinaldehyde, the HPLC method could be coupled with a suitable detector like a UV-Vis spectrophotometer or a mass spectrometer. This would allow researchers to track the formation and degradation kinetics of 6-chloronicotinaldehyde alongside the parent compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


